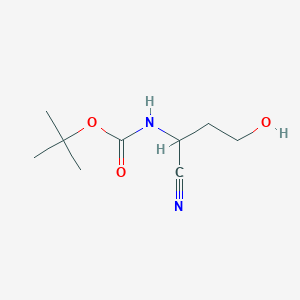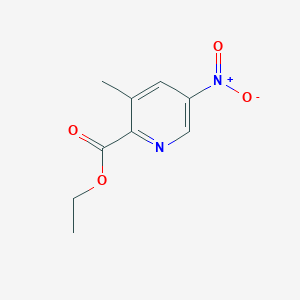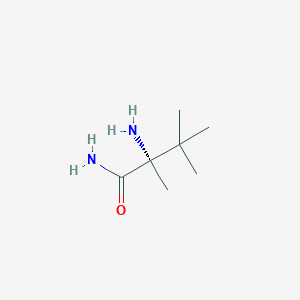
(E)-3,4,5-Trimethoxy-4'-nitrostilbene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1,2,3-Trimethoxy-5-(4-nitrostyryl)benzene is an organic compound characterized by its extended π-conjugated system. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of methoxy and nitro groups in its structure contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,2,3-Trimethoxy-5-(4-nitrostyryl)benzene typically involves a multi-step process. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired styryl compound. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of (E)-1,2,3-Trimethoxy-5-(4-nitrostyryl)benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1,2,3-Trimethoxy-5-(4-nitrostyryl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while nucleophilic substitution of methoxy groups can lead to various substituted benzene derivatives.
Applications De Recherche Scientifique
(E)-1,2,3-Trimethoxy-5-(4-nitrostyryl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of (E)-1,2,3-Trimethoxy-5-(4-nitrostyryl)benzene involves its interaction with various molecular targets. The extended π-conjugated system allows it to participate in electron transfer processes, which can modulate the activity of enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Resveratrol: A well-known stilbene derivative with antioxidant properties.
Tamoxifen: A stilbene-based compound used in the treatment of breast cancer.
Azo Compounds: Compounds containing extended π-conjugated systems with diverse applications in dyes and biomedical studies.
Uniqueness
(E)-1,2,3-Trimethoxy-5-(4-nitrostyryl)benzene is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C17H17NO5 |
|---|---|
Poids moléculaire |
315.32 g/mol |
Nom IUPAC |
1,2,3-trimethoxy-5-[(E)-2-(4-nitrophenyl)ethenyl]benzene |
InChI |
InChI=1S/C17H17NO5/c1-21-15-10-13(11-16(22-2)17(15)23-3)5-4-12-6-8-14(9-7-12)18(19)20/h4-11H,1-3H3/b5-4+ |
Clé InChI |
UDXWNMYENXAKPA-SNAWJCMRSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[Benzyl(methyl)amino]oxetane-3-carboxamide](/img/structure/B13901952.png)






![(2S)-2-amino-N-[(2S)-2-amino-3-[hexadecyl-[(Z)-octadec-9-enyl]amino]-3-oxopropyl]-5-(diaminomethylideneamino)pentanamide;hydrochloride](/img/structure/B13901992.png)


